molecular formula C9H8Cl2O B8496060 1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene CAS No. 6716-47-8

1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene

Cat. No. B8496060
CAS RN: 6716-47-8
M. Wt: 203.06 g/mol
InChI Key: RZAQFIQNCOQIGP-UHFFFAOYSA-N
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Description

1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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properties

CAS RN

6716-47-8

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-(2,2-dichloroethenoxy)-3-methylbenzene

InChI

InChI=1S/C9H8Cl2O/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-6H,1H3

InChI Key

RZAQFIQNCOQIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By a metallic reductive dehydrohalogenation method. 1(3-tolyloxy)-2,2,2-trichloroethyl acetate (14.2 g) was dissolved in glacial acetic acid (40 ml) and zinc dust (3.6 g) was slowly added to the solution with stirring at the ambient temperature. The temperature rose to 60° C in response to the exothermic reaction which occurred, after which the mixture was heated at 50°-60° C for 4 hours. The mixture was filtered and the filtrate poured in an excess of water and extracted with chloroform. The extracts were washed twice with water, with saturated sodium bicarbonate solution, and finally with water. After drying the chloroform extracts over anhydrous magnesium sulphate, the solvent was removed by evaporation under reduced pressure and the residual oil distilled to yield crude 3-tolyl 2,2-dichlorovinyl ether, collected as a fraction boiling at 92°-95° C/0.3 mm, which was redistilled and the fraction boiling at 84° C/0.2 mm Hg collected.
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

By an electrochemical reductive dehydrohalogenation method. 1(3-tolyloxy)-2,2,2-trichloroethyl acetate (15.8 g), concentrated sulphuric acid (98% w/v, 9.8 g) and methanol (220 ml) was charged into an electrolytic cell, which was surrounded by a cooling bath set to maintain the temperature at about 15° C, and fitted with a cylindrical diaphragm, stirrer, reference electrode (SCE) and a working electrode. The cathode was a lead plate (surface area about 40 cm2). Using a current density in the range 5 to 10 mA/cm2 the reaction was conducted in the potential range -1100 to 1700 mV (SCE). When reduction was completed the cathodic electrolyte was neutralised with caustic soda and extracted with methylene chloride, the extracts dried over anhydrous sodium sulphate and evaporated to yield a residue of crude 3-tolyl 2,2-dichlorovinyl ether.
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CC(=O)OC(Oc1cccc(C)c1)C(Cl)(Cl)Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

71 g of 3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene and 150 ml of acetic acid are stirred in a reaction vessel at 35°-45° C. 37 g of zink dust are added subsequently in the course of 2 to 3 minutes and the resultant reaction mixture is stirred for 1 hour at room temperature. The suspension is then mixed with hexane, filtered and washed. Acetic acid is removed by shaking out the organic phase with 2 N NaOH. After evaporation, 43 g 3-(2,2-dichlorovinyloxy)-toluene are obtained as a colourless oil, which can be used for processing without purification.
Name
3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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